
4-(4-(氟甲基)-4-甲基哌啶-1-基)-4-氧代丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-4-oxobutanoic acid (4-FMPB) is an important organic compound in the field of synthetic chemistry. It is a versatile and highly reactive compound, with a wide range of potential applications in the pharmaceutical, biochemistry, and materials science fields. This article will provide an overview of 4-FMPB, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
科学研究应用
β-淀粉样蛋白的荧光探针
使用4-(2-{6-(1,1-dicyanoprop-1-en-2-yl)naphthalen-2-yl氨基}乙氧基)-4-氧代丁酸合成了一种新型的β-淀粉样蛋白荧光探针,表现出对Aβ(1–40)聚集体的高结合亲和力。该化合物为阿尔茨海默病的分子诊断提供了强大的工具(Fa et al., 2015)。
抗菌活性
对卤代化合物的研究,包括7-氟甲基-1,8-萘啶和喹啉衍生物,突显了这些分子的抗菌活性。具体来说,在某些衍生物上用氟甲基取代甲基可以增加抗菌活性,强调了氟甲基化合物在开发新抗生素方面的潜力(Tani, Mushika, & Yamaguchi, 1982)。
抗炎活性
对4-(2',4'-二氟联苯基-4-基)-2-甲基-4-氧代丁酸的类似物进行了抗炎活性研究。尽管没有任何类似物达到标准氟布芬的活性水平,但这项研究有助于理解抗炎化合物中的结构活性关系(Kuchař等人,1995)。
分子对接和结构分析
研究采用了对类似于4-(4-(氟甲基)-4-甲基哌啶-1-基)-4-氧代丁酸的化合物进行分子对接和振动、结构、电子和光学分析。这些化合物表现出作为非线性光学材料的潜力,并具有有趣的生物活性,突显了它们在药理学研究中的重要性(Vanasundari et al., 2018)。
诱导凋亡
与问题中的化合物相关的蛋氨酸拯救途径化合物4-甲硫基-2-氧代丁酸已被证明能够独立于鸟氨酸脱羧酶下调诱导凋亡,为细胞机制和潜在治疗靶点提供了见解(Tang, Kadariya, Murphy, & Kruger, 2006)。
属性
IUPAC Name |
4-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO3/c1-11(8-12)4-6-13(7-5-11)9(14)2-3-10(15)16/h2-8H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIZJACFBFGJCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCC(=O)O)CF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)




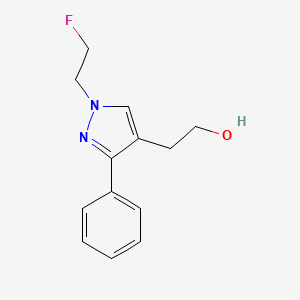
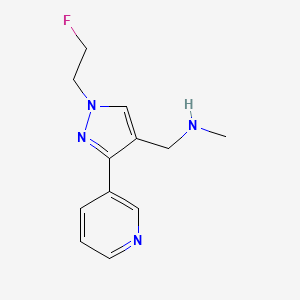
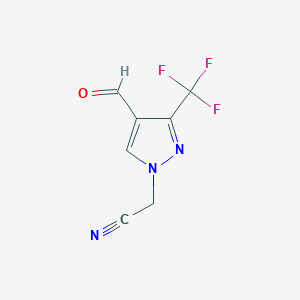

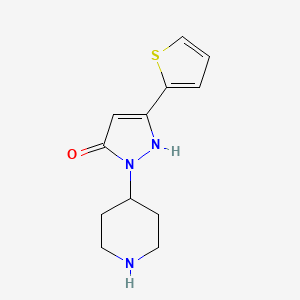

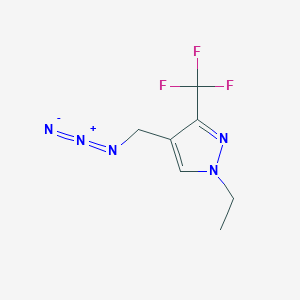

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491012.png)